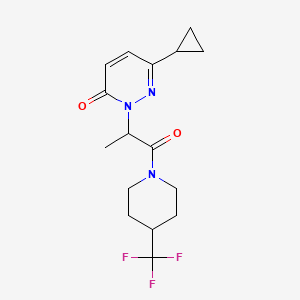

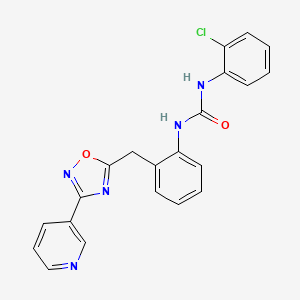

![molecular formula C13H13N3O3S B2374215 N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 921064-68-8](/img/structure/B2374215.png)

N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide” is a chemical compound with the molecular formula C14H12F3N3O3S and a molecular weight of 359.32. It is part of a unique series of oxadiazoles that have been synthesized and characterized for various applications .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .科学的研究の応用

Anticancer Properties

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity. Some derivatives outperformed the reference drug etoposide in terms of IC50 values against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

Compounds incorporating the 1,3,4-oxadiazole moiety have shown promising antimicrobial and antioxidant properties. The antimicrobial activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives against bacteria like Staphylococcus aureus were significant, with some compounds demonstrating potent antioxidant activity as well (Karanth et al., 2019).

Anti-tubercular Activity

N-substituted derivatives of 1,3,4-oxadiazole have been studied for their in vitro antitubercular activities, with some showing promising results against Mycobacterium tuberculosis H37Rv, indicating their potential as lead molecules for further drug development without toxicity to normal cell lines (Nayak et al., 2016).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been evaluated for their corrosion inhibition properties, specifically for mild steel in sulfuric acid environments. Studies reveal that these compounds act as mixed-type inhibitors, showing significant efficiency in protecting the metal surface from corrosion, as indicated by various physical and electrochemical methods (Ammal et al., 2018).

Polymer Synthesis and Material Properties

Furthermore, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, showcasing good thermal stability and solubility in certain solvents. These polymers can be processed into thin, flexible films with desirable mechanical properties and exhibit potential for fluorescence applications (Sava et al., 2003).

作用機序

Target of Action

The primary targets of the compound “N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” are currently unknown. The compound belongs to the class of oxadiazoles , which are known to interact with a wide range of biological targets.

Mode of Action

Oxadiazoles, in general, are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation of the target’s activity . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Oxadiazoles are known to affect a wide range of biochemical pathways depending on their specific targets

特性

IUPAC Name |

N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-9(17)8-20-13-16-15-11(19-13)7-14-12(18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNWFIUENOSVMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)

![4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2374137.png)

![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2374139.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)

![2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2374155.png)